

Application Notes and Protocols for the Extraction of (-)-Anomalin from Angelica Species

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Compound of Interest

Compound Name: (-)-Anomalin (Standard)

Cat. No.: B15559089

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Introduction

(-)-Anomalin is a naturally occurring coumarin that has been isolated from plants of the Angelica genus, notably Angelica anomala.^[1] Coumarins as a class of compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities. This document provides detailed protocols for the extraction, isolation, and quantification of (-)-Anomalin from Angelica species, based on established methods for coumarin extraction from this genus. While a specific, detailed protocol for (-)-Anomalin is not widely published, the methodologies presented here are adapted from successful extractions of similar coumarin compounds from Angelica roots and are intended to serve as a comprehensive guide for researchers.

Data Presentation: Quantitative Analysis of Coumarin Extraction

The following table summarizes quantitative data from various studies on the extraction of coumarins from Angelica species. It is important to note that specific yield and purity for (-)-Anomalin are not extensively reported in the available literature. The data presented below for other coumarins can be used as a benchmark for optimizing the extraction of (-)-Anomalin.

Angelica Species	Compound(s)	Extraction Method	Solvent(s)	Yield	Purity	Reference
Angelica archangelica	Angelicin, Bergapten, Scopoletin	Soxhlet Extraction	Methanol	Not specified	Not specified	[2]
Angelica dahurica	Imperatorin, Isoimperatorin, Oxypeucedanin	High-Speed Counter-Current Chromatography	n-hexane–methanol–water	Not specified	>98%	[3]
Angelica dahurica	Total Coumarins	Ultrasonic-assisted DES Extraction	Choline chloride, citric acid, water	1.18%	Not specified	[4]
Angelicae Pubescentis Radix	Total Coumarins	Ultrasonic-assisted DES Extraction	Betaine, ethylene glycol	3.37%	Not specified	[5]
Angelicae Pubescentis Radix	Columbianetin acetate, Osthole, Columbianadin	Macroporous Resin + Prep-HPLC	Ethanol	Not specified	>98%	[6]
Angelica sinensis	(Z)-ligustilide	Ethanol Extraction	Ethanol	4.57 mg/g	99.6%	[7]

Experimental Protocols

Protocol 1: Solvent Extraction and Isolation of (-)-Anomalin

This protocol details a general method for the extraction and isolation of (-)-Anomalin from dried Angelica root material using solvent extraction followed by silica gel chromatography.

1. Plant Material Preparation:

- Obtain dried roots of an appropriate Angelica species (e.g., *Angelica anomala*).
- Grind the dried roots into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

- Option A: Maceration:
 - Weigh 100 g of the powdered root material and place it in a large flask.
 - Add 1 L of a suitable solvent. Chloroform has been identified as an effective solvent for extracting nonpolar, biologically active compounds from Angelica roots.^[8] Alternatively, methanol or ethanol can be used.
 - Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.
 - Filter the mixture through Whatman No. 1 filter paper.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
- Option B: Soxhlet Extraction:
 - Place 50 g of the powdered root material into a thimble.
 - Place the thimble in a Soxhlet extractor.
 - Add 500 mL of methanol to the round-bottom flask.
 - Heat the solvent to its boiling point and carry out the extraction for at least 24-36 hours, or until the solvent in the extractor runs clear.^[2]

- After extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.

3. Isolation by Silica Gel Column Chromatography:

- Prepare a silica gel (60-120 mesh) column using a suitable solvent system as the mobile phase. A gradient of n-hexane and ethyl acetate is commonly used for the separation of coumarins.
- Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
- Load the dissolved extract onto the top of the silica gel column.
- Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
- Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
- For TLC, use silica gel plates and a mobile phase similar to the column chromatography conditions. Visualize the spots under UV light (254 nm and 366 nm).
- Combine the fractions that show a similar TLC profile and contain the compound of interest.
- Evaporate the solvent from the combined fractions to obtain the purified compound.
- Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Protocol 2: Quantitative Analysis of (-)-Anomalin by HPLC

This protocol outlines a method for the quantitative analysis of (-)-Anomalin in an extract using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Standard Solutions:

- Accurately weigh a known amount of pure (-)-Anomalin standard.

- Dissolve it in HPLC-grade methanol or acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Prepare a series of calibration standards by serially diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Preparation of Sample Solution:

- Accurately weigh a known amount of the dried Angelica extract.
- Dissolve the extract in a known volume of HPLC-grade methanol or acetonitrile.
- Sonicate the solution for 15-20 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

- Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient elution is often effective for separating compounds in a plant extract. A common mobile phase consists of:
 - Solvent A: Water with 0.1% formic acid or phosphoric acid.
 - Solvent B: Acetonitrile or methanol.
- Gradient Program (Example):
 - 0-10 min: 10-30% B
 - 10-25 min: 30-70% B
 - 25-30 min: 70-10% B
 - 30-35 min: 10% B (re-equilibration)

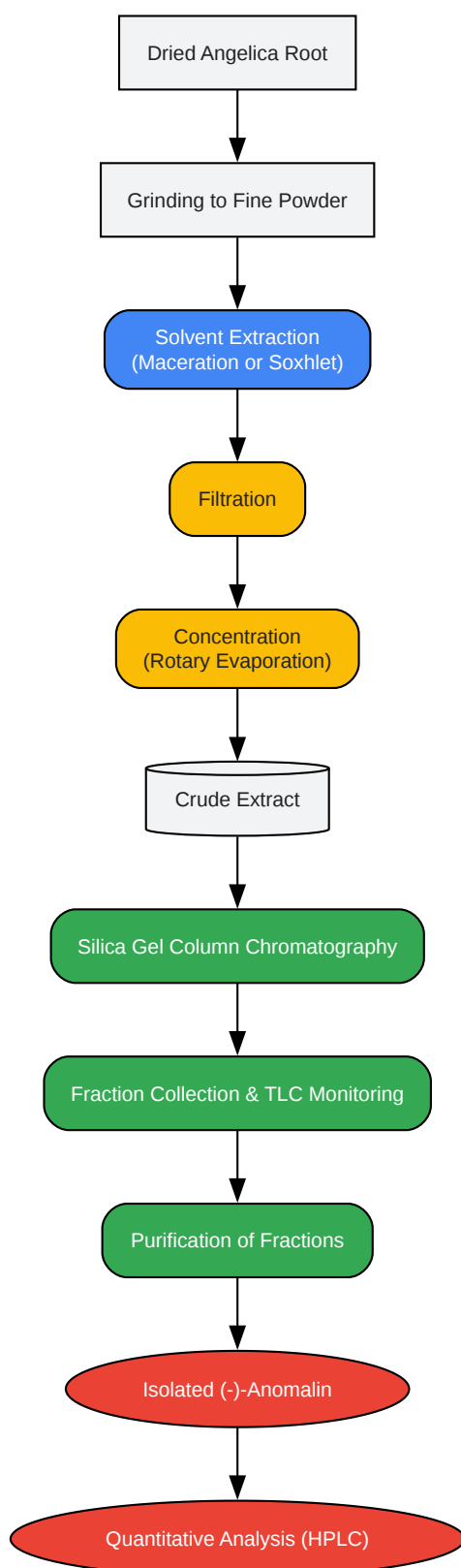
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Monitor at a wavelength where (-)-Anomalin shows maximum absorbance. For coumarins, this is typically in the range of 280-330 nm.
- Injection Volume: 10-20 µL.

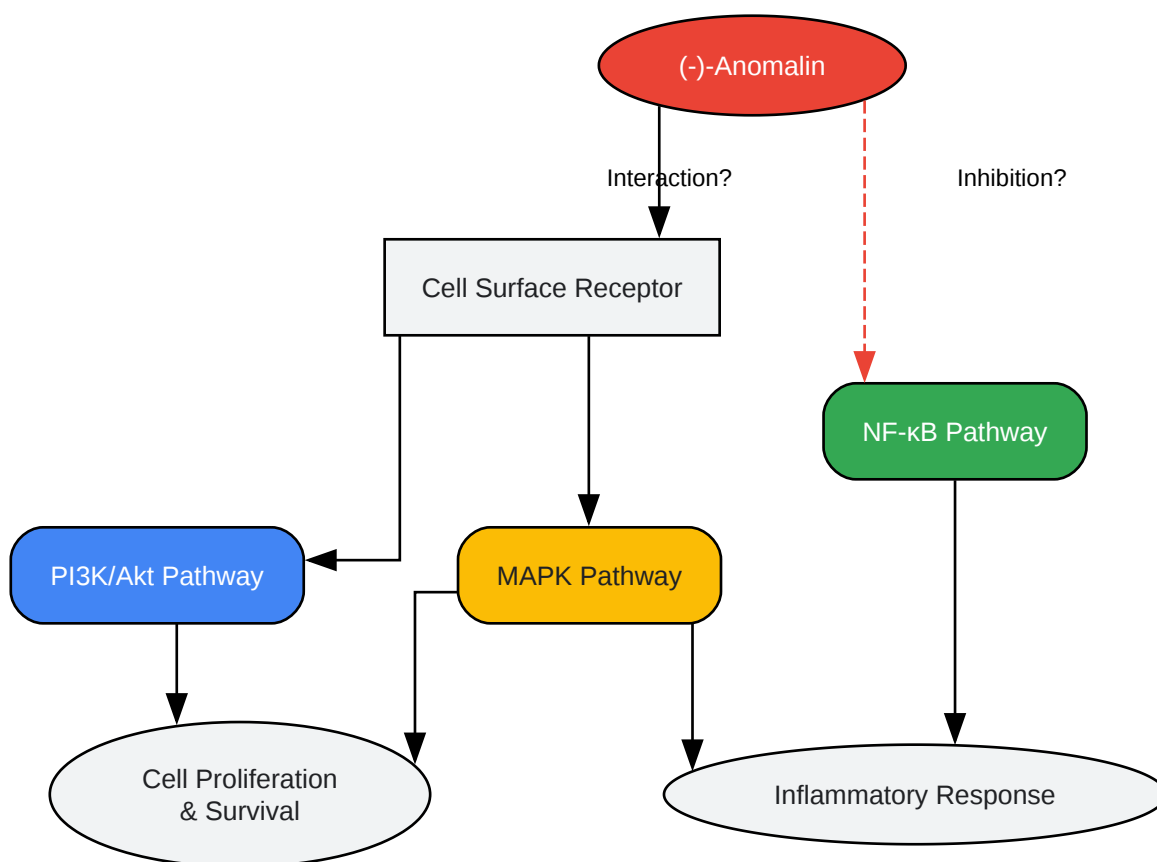
4. Quantification:

- Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
- Inject the sample solution.
- Identify the peak corresponding to (-)-Anomalin in the sample chromatogram by comparing its retention time with that of the standard.
- Determine the concentration of (-)-Anomalin in the sample by interpolating its peak area on the calibration curve.
- Calculate the amount of (-)-Anomalin in the original extract (e.g., in mg/g of extract).

Visualizations

Experimental Workflow Diagram





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